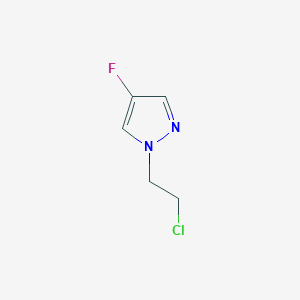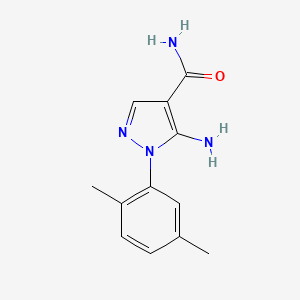
1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンは、イミダゾール系有機化合物に属する合成化合物です。イミダゾールは、5員環の1位と3位に窒素原子を含むヘテロ環式化合物です。この特定の化合物は、イミダゾール環にアリル基、フルオロフェニル基、メチル基が結合していることを特徴としています。この化合物のユニークな構造は、特定の化学的および生物学的特性を付与し、さまざまな科学研究分野で関心を集めています。
準備方法
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンの合成には、通常、複数段階の有機反応が伴います。一般的な合成ルートには、次の手順が含まれます。
イミダゾール環の形成: イミダゾール環は、グリオキサール、アンモニア、アルデヒドの縮合を含むデバス-ラジシェフスキイミダゾール合成によって合成できます。
アリル基の導入: アリル基は、アリルブロミドと適切な塩基を用いたアリル化反応によって導入できます。
フルオロフェニル置換: フルオロフェニル基は、4-フルオロベンジルクロリドを用いた求核置換反応によって導入できます。
メチル化: メチル基は、塩基の存在下でヨウ化メチルを用いて添加できます。
工業的生産方法では、収率と純度を向上させるためのこれらの手順の最適化や、効率を高めるための触媒や特定の反応条件の使用が含まれる場合があります。
化学反応の分析
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化され、対応する酸化物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された誘導体を生成します。
置換: この化合物は、特にフルオロフェニル基で、アミンやチオールなどの求核剤を用いた求核置換反応を起こす可能性があります。
付加: アリル基は、ヒドロホウ素化-酸化などの付加反応に参加して、アルコールを生成できます。
これらの反応で一般的に使用される試薬や条件には、有機溶媒(例:ジクロロメタン、エタノール)、塩基(例:水酸化ナトリウム、炭酸カリウム)、触媒(例:炭素担持パラジウム)などがあります。
科学研究への応用
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンは、科学研究においてさまざまな応用があります。
化学: この化合物は、医薬品や農薬を含む、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗癌性など、その潜在的な生物活性について研究されています。
医学: 神経疾患や感染症など、さまざまな疾患に対する治療薬としての可能性を調査するための研究が進行中です。
産業: この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗癌効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なる場合があります。
類似化合物との比較
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンは、次のような他の類似化合物と比較できます。
1-アリル-4-(4-クロロフェニル)-2-メチル-1H-イミダゾール-5-アミン: 類似の構造ですが、フッ素の代わりに塩素原子が含まれており、化学的および生物学的特性が異なります。
1-アリル-4-(4-ブロモフェニル)-2-メチル-1H-イミダゾール-5-アミン: 臭素原子が含まれており、反応性と生物学的標的との相互作用に影響を与える可能性があります。
1-アリル-4-(4-メチルフェニル)-2-メチル-1H-イミダゾール-5-アミン: フッ素の代わりにメチル基が存在することで、溶解性と薬物動態に影響を与える可能性があります。
1-アリル-4-(4-フルオロフェニル)-2-メチル-1H-イミダゾール-5-アミンの独自性は、特定の置換パターンにあり、これは独自の化学的および生物学的特性を付与し、さまざまな研究用途にとって価値があります。
特性
分子式 |
C13H14FN3 |
|---|---|
分子量 |
231.27 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h3-7H,1,8,15H2,2H3 |
InChIキー |
HHWTYACQZJTFOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1CC=C)N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)

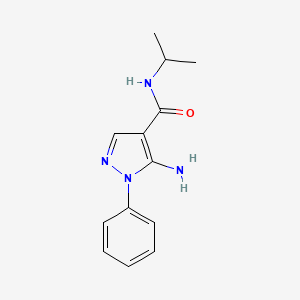

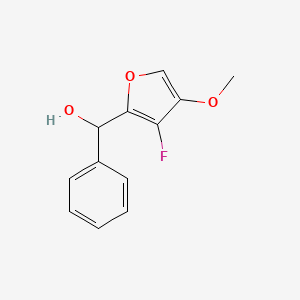
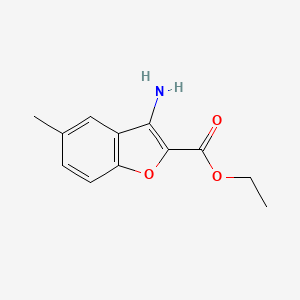

![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
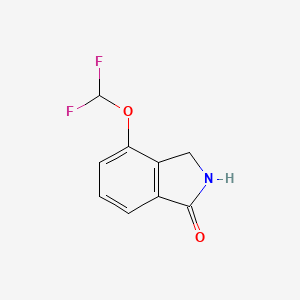
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
